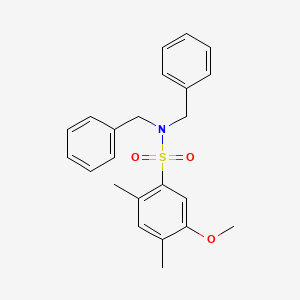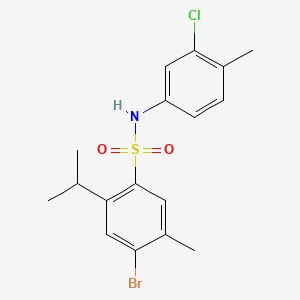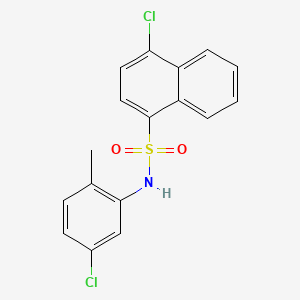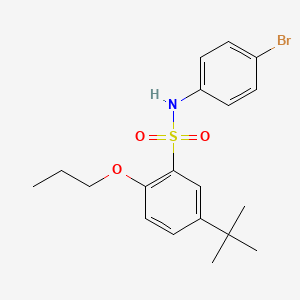
N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide, also known as BPPB, is a sulfonamide derivative that has been widely studied for its potential therapeutic applications in various diseases. This compound has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for drug development.
Mecanismo De Acción
N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide exerts its pharmacological effects by binding to specific targets in the body. Its anti-inflammatory effects are mediated by inhibiting the NF-kB pathway, which is involved in the production of pro-inflammatory cytokines. This compound also blocks the TRPV1 receptor, which is involved in pain sensation.
In cancer cells, this compound induces cell cycle arrest and apoptosis by activating the p53 pathway. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Its anti-inflammatory effects are mediated by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound also reduces the levels of reactive oxygen species (ROS), which are involved in inflammation and oxidative stress.
In addition, this compound has been shown to have analgesic effects by blocking the TRPV1 receptor, which is involved in pain sensation. It also reduces the levels of substance P, which is a neuropeptide involved in pain transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied for its pharmacological effects, making it a well-characterized compound for research purposes.
However, this compound also has some limitations for lab experiments. Its solubility in aqueous solutions is limited, which can make it difficult to use in certain assays. In addition, its effects may vary depending on the specific cell or tissue type being studied.
Direcciones Futuras
There are several future directions for research on N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide. One potential area of investigation is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as an adjuvant therapy for cancer treatment.
Further studies are also needed to elucidate the precise mechanisms of action of this compound and to identify its specific targets in the body. This could lead to the development of more potent and selective analogs of this compound for therapeutic use.
Conclusion:
This compound, or this compound, is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, analgesic, and anti-cancer properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanisms of action and to identify its specific targets in the body.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide involves the reaction of 4-bromobenzenesulfonyl chloride with 5-tert-butyl-2-propoxyaniline in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzene-1-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound has also been shown to have analgesic effects by blocking the TRPV1 receptor, which is involved in pain sensation.
In addition, this compound has been investigated for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-5-tert-butyl-2-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO3S/c1-5-12-24-17-11-6-14(19(2,3)4)13-18(17)25(22,23)21-16-9-7-15(20)8-10-16/h6-11,13,21H,5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZIAAPRDVRHMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

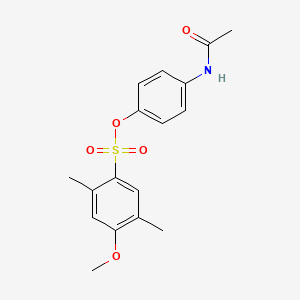




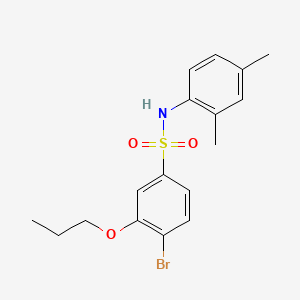
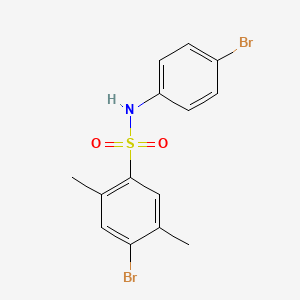
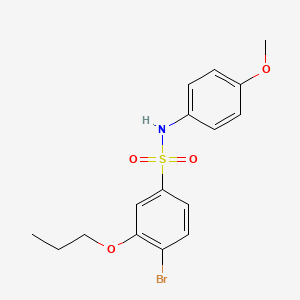
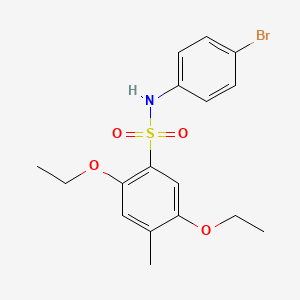
![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B7456733.png)
